molecular formula C16H20F3NO2S B2776586 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797650-32-8

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2776586
CAS RN: 1797650-32-8
M. Wt: 347.4
InChI Key: IAYUKLIMVRLFKB-UHFFFAOYSA-N
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Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C16H20F3NO2S and its molecular weight is 347.4. The purity is usually 95%.
BenchChem offers high-quality N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical and Electronic Interaction Studies

Stereochemical and electronic interactions play a crucial role in the properties and reactivity of chemical compounds, including propanamides like N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide. Research by Olivato et al. (2008) on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides demonstrates the significance of diastereomers and conformers in determining the electronic and structural characteristics of such compounds. Their work, involving 1H NMR, X-ray diffraction, and computational analysis, elucidates how stereochemistry affects molecular interactions, paving the way for tailored applications in material science, pharmaceuticals, and chemical synthesis (Olivato, Domingues, Mondino, Lima, Zukerman-Schpector, Rittner, & Colle, 2008).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of compounds is vital for their application in medical research and drug development. A study on the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) by Wu et al. (2006) highlights the importance of analyzing how compounds are absorbed, distributed, metabolized, and excreted in the body. This knowledge is crucial for developing compounds with ideal pharmacokinetic profiles for preclinical and clinical use, suggesting potential research applications for N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide in the exploration of new therapeutic agents (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).

Crystal Structure and Biological Activity

The study of crystal structures and biological activities is fundamental in drug design and material science. Research by Bai et al. (2012) on the crystal structure and biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide showcases the relationship between molecular structure and function. Such investigations can provide insights into the design of compounds with specific biological activities, indicating possible applications in developing new pharmaceuticals and understanding molecular mechanisms of action (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, Sun, Tie-min, 2012).

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2S/c1-22-15(8-9-23-11-15)10-20-14(21)7-4-12-2-5-13(6-3-12)16(17,18)19/h2-3,5-6H,4,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYUKLIMVRLFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

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